5-Lipoxygenase Selectivity: Hypolaetin vs. Hypolaetin-8-Glucoside and Class Baselines
Hypolaetin demonstrates 15.6-fold greater potency for 5-lipoxygenase (5-LOX) inhibition compared to its own 8-glucoside derivative, and achieves a selectivity ratio of 15.6 for 5-LOX over cyclooxygenase (COX) [1]. This contrasts with the glucoside which, while retaining 5-LOX selectivity (>17.9-fold), exhibits over 12-fold weaker potency, underscoring that glycosylation significantly blunts inhibitory capacity while preserving target preference [1].
| Evidence Dimension | IC50 for 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibition |
|---|---|
| Target Compound Data | Hypolaetin: IC50 (5-LOX) = 4.5 µM; IC50 (COX) = 70 µM |
| Comparator Or Baseline | Hypolaetin-8-glucoside: IC50 (5-LOX) = 56 µM; IC50 (COX) > 1000 µM |
| Quantified Difference | Hypolaetin is 12.4× more potent than hypolaetin-8-glucoside against 5-LOX; selectivity ratio (COX/5-LOX) = 15.6 |
| Conditions | Elicited rat peritoneal leukocytes stimulated with calcium ionophore; eicosanoid generation measured via radioimmunoassay |
Why This Matters
This data establishes hypolaetin as the minimally required pharmacophore for potent 5-LOX inhibition; procurement of the aglycone rather than glycosylated derivatives is essential for achieving meaningful enzymatic blockade in inflammatory models.
- [1] Moroney MA, Alcaraz MJ, Forder RA, Carey F, Hoult JR. Selectivity of neutrophil 5-lipoxygenase and cyclo-oxygenase inhibition by an anti-inflammatory flavonoid glycoside and related aglycone flavonoids. J Pharm Pharmacol. 1988;40(11):787-792. View Source
